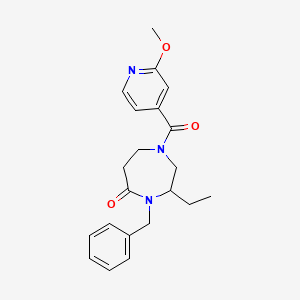![molecular formula C18H19NO2S B5500118 (1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)
(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane" often involves complex organic reactions. For instance, Wu Minghu, Yang Gui-chun, and Chen Zuxing (2000) describe a synthesis method for a related compound, using a mild and efficient oxidizer under anhydrous and aprotic conditions (Wu Minghu, Yang Gui-chun, & Chen Zuxing, 2000).
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using spectroscopic methods. M. J. Fernández et al. (1989) utilized 1H and 13C NMR methods to study 1-azatricyclo[3.3.1.13-7]decane derivatives, which helps in understanding the structural aspects of similar compounds (M. J. Fernández et al., 1989).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of such complex molecules often involves exploring their reactivity and interaction with other chemicals. For instance, Qing Ye et al. (2002) studied the reactivity of 3,5,7-trimethyl-1-azatricyclo[3.3.1.1(3,7)]decan-2-ylidene, which is crucial for understanding the chemical properties of similar compounds (Qing Ye et al., 2002).
Physical Properties Analysis
The physical properties of such compounds can vary significantly based on their molecular structure. Studies like that of Alejandro Mahía et al. (2017), which explored the construction of 6-oxa-2-azabicyclo[3.2.1]octane scaffolds from chiral α-hydroxyaldehyde derivatives, contribute to understanding the physical properties of related compounds (Alejandro Mahía et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key to understanding the behavior of complex organic compounds. Research by M. Nitta, Shoji Sogo, and T. Nakayama (1979) on the cycloaddition reaction of benzocyclopropene with aromatic nitrile oxides, for instance, provides insight into the chemical properties of similar molecules (M. Nitta, Shoji Sogo, & T. Nakayama, 1979).
Applications De Recherche Scientifique
NMR Study of Azatricyclo Decane Derivatives
Nuclear Magnetic Resonance (NMR) studies on 1-Azatricyclo decane derivatives, including compounds like 1-azatricyclo[3.3.1.13,7]decan-4-one, have unveiled several stereo and stereoelectronic effects. These studies, using 1H and 13C NMR methods supplemented by two-dimensional techniques, provide complete chemical shift assignments, offering a foundation for understanding complex molecular structures similar to the queried compound (Fernández et al., 1989).
Synthetic Approaches to Azatricyclo Decane Derivatives
Research on the synthesis and functionalization of azatricyclo decane structures, such as the N-acylation of bornane-2,10-sultam, highlights practical methods for modifying similar compounds. These synthetic pathways, involving reactions with acid chlorides in the presence of copper(II) chloride, elucidate strategies for the introduction of various functional groups, potentially relevant to the modification or application of the specified chemical (Thom & Kocieňski, 1992).
Cycloaddition Reactions for Bridged Oxazonine Synthesis
The cycloaddition reaction of benzocyclopropene with aromatic nitrile oxides demonstrates a synthetic route to bridged oxazonine structures. This method, leading to compounds like 9-aryl-7-oxa-8-azatricyclo[4.3.1.0]deca-2,4,8-trienes, showcases the potential for constructing complex, bridged structures that could be analogous to parts of the queried compound's framework (Nitta, Sogo, & Nakayama, 1979).
Propriétés
IUPAC Name |
[(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(3-methyl-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-10-11-4-2-3-5-16(11)22-17(10)18(20)19-8-12-13(9-19)15-7-6-14(12)21-15/h2-5,12-15H,6-9H2,1H3/t12-,13+,14+,15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHFWORRNJQHSD-PYHGIMPFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CC4C5CCC(C4C3)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3C[C@@H]4[C@H]5CC[C@@H]([C@@H]4C3)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)
![4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine](/img/structure/B5500041.png)
![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane](/img/structure/B5500052.png)
![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)

![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5500080.png)
![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)
![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)
![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)
![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)
